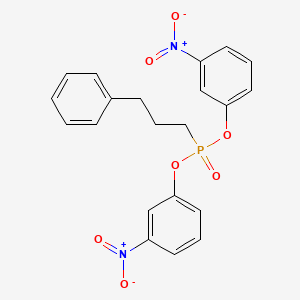
Bis(3-nitrophenyl) (3-phenylpropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-nitrophenyl) (3-phenylpropyl)phosphonate: is an organophosphorus compound characterized by the presence of two nitrophenyl groups and a phenylpropyl group attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-nitrophenyl) (3-phenylpropyl)phosphonate typically involves the reaction of 3-nitrophenol with 3-phenylpropylphosphonic dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with efficient mixing and temperature control
Purification: Techniques such as recrystallization or column chromatography to obtain pure product
Safety Measures: Proper handling of reagents and by-products, including waste disposal
Chemical Reactions Analysis
Types of Reactions: Bis(3-nitrophenyl) (3-phenylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylpropyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Substituted phosphonates
Scientific Research Applications
Chemistry: Bis(3-nitrophenyl) (3-phenylpropyl)phosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly for enzymes involved in phosphate metabolism.
Medicine: The compound is investigated for its potential therapeutic applications, including as an antimicrobial agent due to its nitrophenyl groups.
Industry: In the industrial sector, this compound is used as an additive in polymer production to enhance material properties.
Mechanism of Action
The mechanism of action of bis(3-nitrophenyl) (3-phenylpropyl)phosphonate involves its interaction with molecular targets such as enzymes. The nitrophenyl groups can interact with active sites of enzymes, inhibiting their activity. The phosphonate moiety can mimic phosphate groups, allowing the compound to act as a competitive inhibitor for enzymes that utilize phosphate substrates.
Comparison with Similar Compounds
- Bis(4-nitrophenyl)phosphate
- Bis(2-nitrophenyl)phosphate
- Bis(3-aminophenyl)phosphonate
Comparison:
- Bis(3-nitrophenyl) (3-phenylpropyl)phosphonate is unique due to the presence of both nitrophenyl and phenylpropyl groups, which provide distinct chemical and biological properties.
- Bis(4-nitrophenyl)phosphate and Bis(2-nitrophenyl)phosphate differ in the position of the nitro group, affecting their reactivity and interaction with enzymes.
- Bis(3-aminophenyl)phosphonate contains amino groups instead of nitro groups, leading to different chemical reactivity and potential applications.
Properties
CAS No. |
93130-31-5 |
|---|---|
Molecular Formula |
C21H19N2O7P |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
1-nitro-3-[(3-nitrophenoxy)-(3-phenylpropyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C21H19N2O7P/c24-22(25)18-10-4-12-20(15-18)29-31(28,14-6-9-17-7-2-1-3-8-17)30-21-13-5-11-19(16-21)23(26)27/h1-5,7-8,10-13,15-16H,6,9,14H2 |
InChI Key |
QNMLFMWPVZFRAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCP(=O)(OC2=CC=CC(=C2)[N+](=O)[O-])OC3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















